molecular formula C9H12BNO3 B13466239 (5-Cyclobutoxypyridin-3-yl)boronic acid

(5-Cyclobutoxypyridin-3-yl)boronic acid

Cat. No.: B13466239
M. Wt: 193.01 g/mol
InChI Key: SRTSMSGRUQKZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclobutoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by a boronic acid group attached to a pyridine ring, which is further substituted with a cyclobutoxy group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclobutoxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 5-bromo-3-cyclobutoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclobutoxypyridin-3-yl)boronic acid is unique due to the presence of the cyclobutoxy group, which can impart different steric and electronic properties compared to other substituents. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

(5-cyclobutyloxypyridin-3-yl)boronic acid

InChI

InChI=1S/C9H12BNO3/c12-10(13)7-4-9(6-11-5-7)14-8-2-1-3-8/h4-6,8,12-13H,1-3H2

InChI Key

SRTSMSGRUQKZOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OC2CCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.